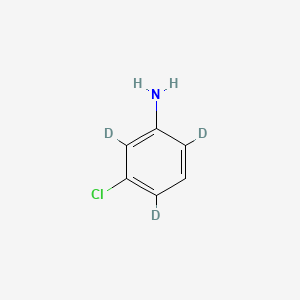

3-Chloro-2,4,6-trideuteroaniline

Descripción

Propiedades

IUPAC Name |

3-chloro-2,4,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPCRKVUWYDDST-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 3-Chloro-2,4,6-trideuteroaniline: Synthesis, Characterization, and Application in Quantitative Bioanalysis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4,6-trideuteroaniline, a stable isotope-labeled (SIL) analog of the industrial chemical and synthetic precursor, 3-chloroaniline. This document delves into the chemical structure and unique spectroscopic properties conferred by deuterium substitution. A detailed, field-proven methodology for its synthesis via a heterogeneous catalytic hydrogen-deuterium exchange is presented. The core of this guide focuses on its principal application as a high-fidelity internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 3-chloroaniline in complex biological matrices. A complete, step-by-step bioanalytical workflow is provided, underscoring the causality behind experimental choices to ensure a robust and self-validating analytical system. This guide is intended to be an essential resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, enabling the development of accurate and reliable quantitative assays.

Introduction: The Imperative for High-Fidelity Internal Standards in Mass Spectrometry

In the realm of quantitative analysis by mass spectrometry, particularly in the complex milieu of biological and environmental samples, accuracy and precision are paramount. The use of an internal standard (IS) is a cornerstone of robust method development, designed to compensate for variations in sample preparation, extraction recovery, matrix effects, and instrument response[1]. While structurally similar analogs can be employed, the gold standard, strongly advocated by regulatory bodies like the FDA and EMA, is the use of a stable isotope-labeled internal standard (SIL-IS)[2].

3-Chloro-2,4,6-trideuteroaniline (3-CA-d3) is the SIL analog of 3-chloroaniline (3-CA), a compound of interest in toxicological studies and as a potential metabolite of various pharmaceutical and agricultural products[3][4]. The substitution of three hydrogen atoms with deuterium at the 2, 4, and 6 positions of the aromatic ring imparts a +3 Da mass shift, rendering it easily distinguishable from the native analyte by a mass spectrometer. Crucially, this isotopic substitution preserves the physicochemical properties of the parent molecule, ensuring it behaves virtually identically during chromatographic separation and ionization[1]. This guide will provide the technical details necessary to synthesize, characterize, and effectively utilize 3-Chloro-2,4,6-trideuteroaniline as a superior internal standard.

Chemical Structure and Physicochemical Properties

The key distinction of 3-Chloro-2,4,6-trideuteroaniline lies in the replacement of protons with deuterons at specific positions on the aniline ring. This substitution maintains the electronic properties and polarity of 3-chloroaniline while providing a distinct mass for analytical detection[1].

| Property | Value | Source |

| Chemical Name | 3-Chloro-2,4,6-trideuteroaniline | - |

| Synonyms | 3-Chloroaniline-d3, m-Chloroaniline-d3 | [3] |

| CAS Number | 347840-11-3 | [1] |

| Molecular Formula | C₆H₃D₃ClN | [1] |

| Molecular Weight | 130.59 g/mol | [1] |

| Isotopic Enrichment | Typically ≥ 98 atom % D | [1] |

| Appearance | Light orange oil | - |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, ether, and chloroform. | [1] |

| Storage | Refrigerator, under inert atmosphere | - |

Synthesis of 3-Chloro-2,4,6-trideuteroaniline: A Proposed Protocol

The most efficient and selective method for preparing deuterated aromatic compounds is through a catalytic Hydrogen Isotope Exchange (HIE) reaction. This approach utilizes a deuterium source, typically deuterium oxide (D₂O), and a heterogeneous catalyst. The following protocol is a proposed, robust method for the synthesis of 3-Chloro-2,4,6-trideuteroaniline based on a highly effective Pd/C-Al-D₂O system, which generates deuterium gas in situ[5][6][7]. This method is environmentally benign and avoids the need for high-pressure D₂ gas cylinders.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 3-Chloro-2,4,6-trideuteroaniline.

Detailed Experimental Protocol

Materials:

-

3-Chloroaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C, ~5 mol%)

-

Aluminum powder (fine)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Microwave synthesis reactor or oil bath with reflux condenser

Procedure:

-

Catalyst Preparation: In a microwave-safe reaction vessel or a round-bottom flask, add 10% Pd/C and aluminum powder.

-

Reaction Mixture: To the vessel containing the catalyst, add 3-chloroaniline followed by D₂O.

-

Presonication: Seal the vessel and sonicate the catalytic mixture for 1 hour. This step is crucial for ensuring uniform dispersion of the catalyst and enhancing the reaction rate by cleaning the catalyst surface.

-

Heating: Place the reaction vessel in a microwave reactor and heat to 120°C for 12 hours, or alternatively, heat the mixture in an oil bath under reflux for 24-48 hours. The reaction progress should be monitored by taking small aliquots, extracting with EtOAc, and analyzing by GC-MS to check the isotopic enrichment.

-

Work-up: After cooling to room temperature, extract the crude product from the aqueous mixture with ethyl acetate (3 x volume of D₂O).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Chloro-2,4,6-trideuteroaniline.

Spectroscopic Characterization: The Signature of Deuteration

The successful synthesis and isotopic enrichment of 3-Chloro-2,4,6-trideuteroaniline must be confirmed by spectroscopic methods.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive evidence of deuteration.

-

3-Chloroaniline (Non-deuterated): The mass spectrum of 3-chloroaniline shows a molecular ion peak [M]⁺ at m/z 127 and a characteristic [M+2]⁺ peak at m/z 129 with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). Key fragments include the loss of HCN (m/z 100) and the chlorophenyl cation (m/z 111)[8].

-

3-Chloro-2,4,6-trideuteroaniline: The molecular ion peak [M]⁺ is expected at m/z 130, a +3 Da shift from the non-deuterated analog. The [M+2]⁺ peak will be at m/z 132. The fragmentation pattern will be similar, but fragments containing the deuterated ring will also show a corresponding mass shift. The high isotopic enrichment (≥98%) ensures a minimal signal at m/z 127 in the final product[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the positions of deuteration.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-chloroaniline typically shows complex multiplets in the aromatic region (δ 6.5-7.2 ppm) corresponding to the four aromatic protons, and a broad singlet for the two amine (-NH₂) protons (δ ~3.7 ppm)[2][9][10]. In the spectrum of 3-Chloro-2,4,6-trideuteroaniline, the signals corresponding to the protons at the 2, 4, and 6 positions will be absent. The spectrum will be significantly simplified, showing only the signal for the remaining proton at the 5-position and the broad singlet for the amine protons. The disappearance of these signals is the most direct evidence of successful deuteration at the specified positions.

-

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of 3-chloroaniline, six distinct signals are observed for the aromatic carbons. For 3-Chloro-2,4,6-trideuteroaniline, the signals for the deuterated carbons (C2, C4, and C6) will exhibit a characteristic triplet splitting due to coupling with deuterium (spin I=1) and a significant decrease in intensity. This phenomenon, known as C-D coupling, confirms the specific sites of deuteration[11][12].

Application in Quantitative Bioanalysis: LC-MS/MS Method for 3-Chloroaniline in Human Plasma

The primary and most critical application of 3-Chloro-2,4,6-trideuteroaniline is as an internal standard for the quantification of 3-chloroaniline in biological matrices. The following section outlines a comprehensive LC-MS/MS workflow.

Rationale for Experimental Choices

-

LC-MS/MS: This technique is chosen for its high sensitivity, selectivity, and speed, making it ideal for detecting trace levels of analytes in complex matrices like plasma.

-

Protein Precipitation: This is a rapid and effective method for initial sample clean-up, removing the majority of proteins that can interfere with the analysis.

-

Multiple Reaction Monitoring (MRM): MRM provides excellent selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, minimizing interferences from other matrix components.

Bioanalytical Workflow

Caption: Workflow for the quantification of 3-chloroaniline in human plasma.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of 3-Chloro-2,4,6-trideuteroaniline working solution (in methanol) to achieve a final concentration of 50 ng/mL.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

3. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 3-Chloroaniline (Quantifier) | 128.0 | 92.1 | 20 | 50 |

| 3-Chloroaniline (Qualifier) | 128.0 | 65.0 | 35 | 50 |

| 3-Chloro-2,4,6-trideuteroaniline (IS) | 131.0 | 95.1 | 20 | 50 |

Note: The precursor ion for 3-chloroaniline is m/z 128 due to protonation [M+H]⁺. The MRM transitions for the deuterated analog are predicted based on a +3 Da shift. These values should be optimized for the specific instrument used.[3]

4. Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both 3-chloroaniline and 3-Chloro-2,4,6-trideuteroaniline.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of 3-chloroaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

3-Chloro-2,4,6-trideuteroaniline is an indispensable tool for researchers requiring accurate and precise quantification of 3-chloroaniline. Its synthesis via catalytic hydrogen-deuterium exchange is a feasible and environmentally conscious approach. The distinct mass shift and conserved physicochemical properties make it an ideal internal standard for LC-MS/MS applications, effectively mitigating the challenges of matrix effects and sample preparation variability. The detailed protocols and scientific rationale presented in this guide provide a robust framework for the synthesis, characterization, and application of this valuable analytical standard, empowering researchers to generate high-quality, reliable data in their studies.

References

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis. (2021, September 23). Retrieved from [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. (2020, May 9). Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

-

Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE. (n.d.). Retrieved from [Link]

-

Aniline-d5 | C6H7N | CID 123211 - PubChem. (n.d.). Retrieved from [Link]

-

Aniline-2,3,4,5,6-d5 | CAS 4165-61-1. (n.d.). Retrieved from [Link]

-

Pd-catalyzed deuteration of aryl halides with deuterium oxide - PMC. (2025, March 16). Retrieved from [Link]

-

Pd/CH2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O. (2025, August 7). Retrieved from [Link]

-

Aniline - SpectraBase. (n.d.). Retrieved from [Link]

-

The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). Retrieved from [Link]

-

Aniline - NIST WebBook. (n.d.). Retrieved from [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed. (2022, January 18). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - ANTISEL. (n.d.). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

-

3-Chloroaniline-2,4,6-d3 | CAS 347840-11-3. (n.d.). Retrieved from [Link]

-

MRM transitions of vitamin D analogues and internal standard - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - ResearchGate. (2025, October 14). Retrieved from [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. (2022, January 18). Retrieved from [Link]

-

aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K. (n.d.). Retrieved from [Link]

-

Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomerization - ArTS. (n.d.). Retrieved from [Link]

-

3-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. qi.ub.es [qi.ub.es]

- 3. tandfonline.com [tandfonline.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aniline [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 10. lcms.cz [lcms.cz]

- 11. Aniline-d5 | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nrcgrapes.in [nrcgrapes.in]

Molecular weight and formula of 3-Chloro-2,4,6-trideuteroaniline

An In-Depth Technical Guide to 3-Chloro-2,4,6-trideuteroaniline: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4,6-trideuteroaniline (d3-3-chloroaniline), a stable isotope-labeled (SIL) analog of 3-chloroaniline. Authored for researchers, analytical scientists, and drug development professionals, this document details the fundamental physicochemical properties, molecular weight, and chemical formula of this compound. We present a robust, field-proven protocol for its synthesis via a catalyzed hydrogen-isotope exchange (HIE) reaction, explaining the mechanistic rationale behind site-selective deuteration. Furthermore, this guide outlines a multi-platform analytical workflow for the definitive characterization and quality control of the final product, ensuring isotopic enrichment and chemical purity. The primary application of d3-3-chloroaniline as an ideal internal standard in quantitative mass spectrometry-based bioanalysis is discussed, highlighting its role in enhancing the accuracy and precision of pharmacokinetic and metabolic studies.

Introduction: The Imperative for Stable Isotope Labeling in Drug Development

In the landscape of modern pharmaceutical development, the precise quantification of drug candidates, their metabolites, and related compounds in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the accuracy of LC-MS assays can be compromised by several factors, including ion suppression from the sample matrix, variability in sample extraction, and instrument response fluctuations.[2]

To counteract these variables, the use of an internal standard (IS) is essential. While structurally similar analogs can serve as an IS, the "gold standard" is a stable isotope-labeled version of the analyte itself.[1] Deuterated compounds, where specific hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are nearly ideal internal standards.[2] They are chemically identical to the analyte, meaning they co-elute chromatographically and exhibit the same ionization efficiency, thus perfectly compensating for matrix effects and other sources of analytical variability.[2] Yet, their increased mass allows them to be distinguished from the unlabeled analyte by the mass spectrometer.[2]

3-Chloro-2,4,6-trideuteroaniline is the deuterated analogue of 3-chloroaniline, a compound used in the synthesis of various pharmacologically active molecules, including serotonin receptor ligands for obesity treatment and novel COX-2 inhibitors.[3] This guide provides the core technical knowledge required to synthesize, verify, and effectively utilize this critical analytical reagent.

Core Physicochemical Properties

A precise understanding of the fundamental properties of 3-Chloro-2,4,6-trideuteroaniline is the foundation of its application. The introduction of three deuterium atoms imparts a distinct mass shift while preserving the chemical reactivity of the parent molecule.[4]

| Property | Value | Source |

| Chemical Name | 3-Chloro-2,4,6-trideuteroaniline | Pharmaffiliates[5] |

| Synonyms | 3-Chloroaniline-2,4,6-d3; m-Chloroaniline-d3 | Clearsynth[4] |

| CAS Number | 347840-11-3 | Pharmaffiliates[5], Clearsynth[4] |

| Molecular Formula | C₆H₃D₃ClN | Pharmaffiliates[5], ChemicalBook[3] |

| Molecular Weight | 130.59 g/mol | Pharmaffiliates[5], Clearsynth[4] |

| Isotopic Enrichment | Typically ≥98 atom % D | Clearsynth[4] |

| Appearance | Light Orange Oil | ChemicalBook[3] |

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of the constituent atoms. The use of deuterium (atomic mass ≈ 2.014 amu) instead of protium (standard hydrogen, atomic mass ≈ 1.008 amu) is critical.

-

Carbon (C): 6 × 12.011 amu = 72.066 amu

-

Protium (H): 3 × 1.008 amu = 3.024 amu (2 on the ring, 1 on the amine)

-

Deuterium (D): 3 × 2.014 amu = 6.042 amu

-

Chlorine (Cl): 1 × 35.453 amu = 35.453 amu

-

Nitrogen (N): 1 × 14.007 amu = 14.007 amu

Total Molecular Weight = 72.066 + 3.024 + 6.042 + 35.453 + 14.007 = 130.592 amu

This calculated value is in excellent agreement with the referenced sources.[3][4][5]

Proposed Synthesis Pathway: Catalytic Hydrogen-Isotope Exchange (HIE)

The most direct and efficient method for introducing deuterium into specific positions on an aromatic ring is through a catalyzed Hydrogen-Isotope Exchange (HIE) reaction.[6] This approach avoids the need for complex multi-step synthesis involving pre-functionalized starting materials.

Rationale for Site-Selectivity

The choice of the 2, 4, and 6 positions for deuteration is dictated by the inherent chemistry of the aniline scaffold. The amino group (-NH₂) is a powerful activating, ortho-, para- directing group for electrophilic aromatic substitution. In the context of HIE, the catalyst facilitates the reversible electrophilic attack of deuterons (D⁺) from the deuterium source (D₂O) onto the electron-rich positions of the aromatic ring. The ortho (2, 6) and para (4) positions are electronically activated, making them highly susceptible to exchange, while the meta (3, 5) positions remain largely unaffected. This inherent electronic preference provides a self-validating system for achieving the desired labeling pattern.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the deuteration of aniline derivatives.[6]

-

Catalyst Preparation: In a high-pressure reaction vessel, add 5 mol% Palladium on Carbon (10% Pd/C).

-

Reaction Mixture: To the vessel, add 3-chloroaniline (1.0 eq) followed by deuterium oxide (D₂O, 99.9 atom % D, 20 eq). Causality: A large excess of D₂O is crucial to drive the equilibrium of the H/D exchange reaction towards the deuterated product.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) to remove atmospheric oxygen, which can poison the catalyst.

-

Heating: Heat the reaction mixture to 130-150°C with vigorous stirring for 12-24 hours. Rationale: Elevated temperatures provide the necessary activation energy for the C-H bond cleavage and C-D bond formation on the aromatic ring.

-

Reaction Monitoring: Progress can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by GC-MS to determine the extent of deuterium incorporation.

-

Work-up and Extraction: After cooling to room temperature, extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of D₂O).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-2,4,6-trideuteroaniline as an oil.

Synthesis Workflow Diagram

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the synthesized material. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a complete analytical picture.[7]

Protocol 1: NMR Spectroscopy for Structural Confirmation

NMR is the definitive technique for confirming the precise locations of deuterium incorporation.[7][8]

-

Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected Outcome: The signals corresponding to the protons at the 2, 4, and 6 positions of the aromatic ring should be significantly diminished or absent, confirming successful H-D exchange. The remaining protons (at position 5 and on the amine group) should be visible.

-

²H NMR Acquisition: Acquire a deuterium NMR spectrum. Expected Outcome: Signals should appear at the chemical shifts corresponding to the 2, 4, and 6 positions, directly observing the incorporated deuterium.

-

Data Analysis: Integrate the residual proton signals against a known internal standard or the remaining non-deuterated positions to quantify the isotopic enrichment (atom % D).

Protocol 2: LC-MS for Purity and Mass Verification

LC-MS is used to confirm the molecular weight and assess the chemical purity of the compound.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

LC Method: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Rationale: The chromatography step separates the desired product from any non-volatile impurities or starting material.

-

MS Method: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra.

-

Data Analysis:

-

Purity: Integrate the peak area of the desired compound from the total ion chromatogram (TIC) to determine chemical purity.

-

Mass Verification: Extract the mass spectrum from the main chromatographic peak. The observed mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ should correspond to the theoretical value for C₆H₃D₃ClN (m/z ≈ 131.59). The presence of the unlabeled analogue (m/z ≈ 128.56) can be used to confirm isotopic enrichment.

-

Analytical Workflow Diagram

Conclusion

3-Chloro-2,4,6-trideuteroaniline is a high-value analytical tool whose utility is grounded in fundamental principles of physical organic chemistry and analytical science. Its synthesis via catalytic HIE is an efficient method that leverages the intrinsic electronic properties of the aniline ring to achieve site-selective labeling. The subsequent rigorous characterization by NMR and LC-MS ensures that the final product meets the stringent requirements for use as an internal standard. For professionals in drug discovery and development, the proper application of this and similar SIL reagents is not merely a technical detail but a critical component of a robust bioanalytical strategy, enabling the generation of high-quality, reliable data for pivotal pharmacokinetic and metabolic assessments.

References

-

ResearchGate. (n.d.). Strategy of aniline tagging method. (A) Preparation steps for stable... [Diagram]. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chloro-2,4,6-trideuteroaniline. Retrieved from [Link]

-

Raunser, S., et al. (2007). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. PubMed. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Thoreauchem. (n.d.). 3-chloro-2,4,6-trifluoroaniline-344-09-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

Williams, D. K., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Li, W., et al. (2022). Applications of deuteration and methods for H/D exchange. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

-

Kim, C. U., et al. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Semantic Scholar. Retrieved from [Link]

-

Gant, T. G. (2017, November 21). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. Retrieved from [Link]

-

Kaszynski, P., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Retrieved from [Link]

-

Wang, Y., et al. (2025, April 1). The Application of Deuteration Strategy in Drug Design. PubMed. Retrieved from [Link]

-

Company, R., et al. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. Retrieved from [Link]

- Patsnap. (2007, January 31). Preparation method of 3-chloro-2,6-diethyl aniline.

-

PubChem. (n.d.). 3-Chloro-2,4,6-trinitrophenol. Retrieved from [Link]

-

Sajan Overseas. (n.d.). Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 3-CHLOROANILINE-2,4,6-D3 | 347840-11-3 [m.chemicalbook.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

3-Chloro-2,4,6-trideuteroaniline CAS number and chemical identifiers

[1][2]

Executive Summary

3-Chloro-2,4,6-trideuteroaniline (CAS 347840-11-3) is the high-purity, stable isotope-labeled analog of 3-chloroaniline.[1][2] Characterized by the selective substitution of hydrogen with deuterium at the 2, 4, and 6 positions of the aromatic ring, this compound serves as a critical internal standard in quantitative mass spectrometry (IDMS) and a mechanistic probe in metabolic stability studies.

This guide outlines the chemical identity, synthesis mechanism, and validation protocols required to utilize this isotopologue in GLP-compliant bioanalytical workflows.

Part 1: Chemical Identity & Specifications[5]

The precise identification of stable isotopes is paramount to avoiding cross-signal interference in LC-MS/MS assays. The deuteration pattern of this molecule is regioselective, targeting the positions activated by the amino group.

Table 1: Comparative Chemical Identifiers

| Feature | Parent Compound | Deuterated Analog |

| Chemical Name | 3-Chloroaniline | 3-Chloro-2,4,6-trideuteroaniline |

| Synonyms | m-Chloroaniline; 3-Chlorobenzenamine | 3-Chloroaniline-d3; 3-Chloroaniline-2,4,6-d3 |

| CAS Number | 108-42-9 | 347840-11-3 |

| Molecular Formula | C₆H₆ClN | C₆H₃D₃ClN |

| Exact Mass (Monoisotopic) | 127.0189 Da | 130.0377 Da |

| Mass Shift | — | +3.0188 Da |

| Isotopic Enrichment | Natural Abundance | ≥ 98 atom % D |

| Solubility | DMSO, Methanol, Ethyl Acetate | DMSO, Methanol, Ethyl Acetate |

| pKa (Conjugate Acid) | ~3.5 | ~3.5 (negligible isotope effect on pKa) |

Critical Note on Labelling: The amine protons (-NH₂) are exchangeable. In protic solvents (MeOH, H₂O), they will rapidly exchange with the solvent. The "d3" designation strictly refers to the non-exchangeable carbon-bound deuterium atoms on the aromatic ring.

Part 2: Synthesis & Mechanistic Pathways

The Regioselectivity of Exchange

The synthesis of 3-Chloro-2,4,6-trideuteroaniline exploits the Electrophilic Aromatic Substitution (EAS) mechanism. The amino group (-NH₂) is a strong activator and an ortho, para-director. The chlorine atom at the meta position is deactivating but does not override the directing power of the amine.

-

Position 2: Ortho to -NH₂, Ortho to -Cl (Highly Activated)

-

Position 4: Para to -NH₂, Ortho to -Cl (Activated)

-

Position 6: Ortho to -NH₂, Para to -Cl (Activated)

-

Position 5: Meta to -NH₂ (Unactivated)

Consequently, acid-catalyzed Hydrogen/Deuterium (H/D) exchange in heavy water (D₂O) selectively deuterates positions 2, 4, and 6, leaving position 5 intact.

Reaction Workflow Diagram

The following diagram illustrates the acid-catalyzed exchange mechanism, highlighting the formation of the arenium ion (sigma complex) intermediate.

Figure 1: Acid-catalyzed Electrophilic Aromatic Substitution pathway for the regioselective deuteration of 3-chloroaniline.

Part 3: Experimental Protocols

Synthesis Protocol (Bench Scale)

This protocol yields high-enrichment product (>98% D) suitable for use as an analytical standard.

Materials:

-

Deuterium Oxide (D₂O, >99.9% D)

-

Deuterium Chloride (DCl, 35% in D₂O) or concentrated HCl (if DCl is unavailable, multiple cycles required)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (7.8 mmol) of 3-chloroaniline in 10 mL of D₂O.

-

Acidification: Slowly add 1.0 mL of 35% DCl in D₂O. The solution will become homogenous as the hydrochloride salt forms.

-

Reflux (Exchange Cycle 1): Heat the mixture to reflux (approx. 100°C) for 24 hours. The elevated temperature provides the activation energy for the breakdown of the aromatic C-H bonds.

-

Basification & Extraction: Cool to room temperature. Neutralize carefully with 1M NaOD (in D₂O) or NaOH (if final step) until pH > 10. Extract the free base into DCM (3 x 15 mL).

-

Cycle Repeat (Critical): To achieve >98% enrichment, evaporate the DCM, re-dissolve the residue in fresh D₂O/DCl, and reflux for another 24 hours. Note: 2-3 cycles are typically required to overcome equilibrium limitations.

-

Final Isolation: After the final extraction, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the yellow oil/solid.

Quality Control & Validation

Before use in bioassays, the isotope incorporation must be validated.

A. 1H-NMR Analysis (Solvent: DMSO-d6)

-

Parent 3-Chloroaniline: Shows signals for H2 (t), H4 (ddd), H5 (t), and H6 (ddd).

-

Product (d3-Analog):

-

Signal Loss: Signals corresponding to positions 2, 4, and 6 disappear.

-

Remaining Signal: A singlet (or broadened singlet) remains at ~7.05 ppm , corresponding to H5 .

-

Interpretation: The integration of the H5 signal relative to an internal standard should be 1.0, while H2, H4, and H6 should integrate to <0.02 (indicating >98% D).

-

B. Mass Spectrometry (LC-MS)

-

Method: Direct infusion ESI+.

-

Parent [M+H]+: m/z 128.0 (³⁵Cl) and 130.0 (³⁷Cl).

-

Product [M+H]+: m/z 131.0 (³⁵Cl) and 133.0 (³⁷Cl).

-

Criteria: The abundance of the m/z 128 peak (unlabeled) must be <0.5% of the m/z 131 peak to ensure isotopic purity.

Part 4: Applications in Drug Development[10]

Internal Standard for Bioanalysis

In regulated LC-MS/MS assays (GLP), 3-Chloro-2,4,6-trideuteroaniline is the "Gold Standard" IS for quantifying 3-chloroaniline or related metabolites.

-

Co-Elution: Being an isotopologue, it co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement).

-

Mass Separation: The +3 Da shift is sufficient to avoid cross-talk in low-resolution quadrupoles, provided the natural abundance of the ¹³C isotopes of the parent does not interfere (which is negligible for a molecule of this size).

Metabolic Blocking (Kinetic Isotope Effect)

Researchers use this compound to study metabolic pathways. The C-D bond is 6-10 times stronger than the C-H bond.

-

Mechanism: If metabolism involves oxidation at the para position (position 4) or ortho positions (2, 6), the substitution of D will significantly slow down the reaction rate (Primary KIE).

-

Utility: If the d3-analog shows a longer half-life in microsomal stability assays compared to the parent, it confirms that aromatic hydroxylation at positions 2, 4, or 6 is the rate-determining step.

Figure 2: Workflow for utilizing 3-Chloro-2,4,6-trideuteroaniline as an Internal Standard (IS) in bioanalytical assays.

Part 5: References

-

ResolveMass Laboratories. 3-Chloroaniline-2,4,6-d3 | CAS 347840-11-3 Product Sheet. Retrieved from

-

CDN Isotopes. 3-Chloroaniline-2,4,6-d3 (D-3701) Technical Data. Retrieved from

-

ChemicalBook. 3-CHLOROANILINE-2,4,6-D3 Chemical Properties and Suppliers. Retrieved from

-

HPC Standards. D3-3-Chloroaniline Reference Standard. Retrieved from

-

Ataman Chemicals. 3-Chloroaniline: Synthesis and Industrial Applications. Retrieved from

Technical Whitepaper: Solubility Profiling & Handling of 3-Chloro-2,4,6-trideuteroaniline

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-2,4,6-trideuteroaniline .

Executive Summary

3-Chloro-2,4,6-trideuteroaniline (CAS: 347840-11-3) is the isotopically labeled analog of 3-chloroaniline, primarily utilized as an internal standard in mass spectrometry (GC-MS/LC-MS) and mechanistic NMR studies.

Core Solubility Finding: As a free base, this compound exists as a liquid at ambient temperature (approx. 25°C).[1] Consequently, it exhibits complete miscibility in both Methanol and Dimethyl Sulfoxide (DMSO). Unlike solid solutes which have a defined saturation limit (solubility product), this compound mixes with these organic solvents in all proportions.

-

Methanol: Miscible (Suitable for GC-MS, LC-MS stock).

-

DMSO: Miscible (Suitable for NMR, biological assays).

-

Water: Sparingly soluble (Requires organic co-solvent).

Physicochemical Profile: Isotope Effects

To understand the solvation behavior, one must compare the deuterated analyte to its non-deuterated parent. The substitution of Hydrogen (

| Property | Parent: 3-Chloroaniline | Analyte: 3-Chloro-2,4,6-trideuteroaniline |

| CAS Number | 108-42-9 | 347840-11-3 |

| Formula | C | C |

| Molecular Weight | 127.57 g/mol | 130.59 g/mol |

| Physical State | Liquid (MP: -10°C) | Liquid (MP: ~ -9°C to -8°C)* |

| Density | 1.206 g/mL | ~1.23 g/mL (Estimated via mass shift) |

| LogP | 1.88 | ~1.88 (Negligible isotope effect) |

*Note: Deuteration typically causes a minor elevation in melting point (inverse isotope effect), but the compound remains liquid at room temperature.

Solubility Data & Practical Working Limits

Since the compound is miscible, "solubility" is defined by the practical utility of the solution rather than a thermodynamic limit. The table below outlines recommended concentration ranges for analytical applications.

Table 1: Solvation Profile in Key Solvents

| Solvent | Miscibility Status | Max Theoretical Conc. | Recommended Stock Conc. | Application Context |

| Methanol | Fully Miscible | ~9.6 M (Pure Liquid) | 1.0 – 10.0 mg/mL | GC-MS, HPLC Standards |

| DMSO | Fully Miscible | ~9.4 M (Pure Liquid) | 10 – 50 mM | NMR, Cell-based Assays |

| Water | Sparingly Soluble | < 5 mg/mL | N/A | Not recommended as primary solvent |

| 0.1 M HCl | Soluble | High (forms salt) | 10 mg/mL | Converts to hydrochloride salt |

Critical Application Note: While miscible, high concentrations (>100 mg/mL) in DMSO may exhibit high viscosity. For biological assays, keep DMSO final concentration <0.1% to avoid solvent toxicity, not analyte precipitation.

Experimental Protocols

Protocol A: Preparation of Quantitative Stock Solution (Gravimetric)

Because the compound is a toxic liquid, volumetric pipetting of the neat substance is discouraged due to viscosity-induced errors and safety risks. Use the Difference Weighing Method .

Reagents:

-

3-Chloro-2,4,6-trideuteroaniline (>98 atom % D).[2]

-

Solvent: Methanol (LC-MS Grade) or DMSO-d6 (for NMR).

-

Vessel: Amber glass vial (silanized preferred to prevent adsorption).

Step-by-Step Workflow:

-

Tare: Place an empty, capped amber vial on an analytical balance (readability 0.01 mg). Tare to zero.

-

Transfer: Using a glass Pasteur pipette, transfer approximately 10–20 mg of the liquid analyte into the vial. Cap immediately.

-

Weigh: Record the exact mass (

). -

Solvent Addition: Add the target volume of solvent (e.g., 10.0 mL) using a Class A volumetric pipette or calibrated positive-displacement pipette.

-

Calculate: Determine concentration (

) using the formula: -

Homogenize: Vortex for 15 seconds. Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing. Vortex until solution is optically clear.

Protocol B: Visual Miscibility Validation

If working with a new solvent system or cold temperatures, validate miscibility before committing valuable material.

-

Add 50 µL of analyte to a micro-vial.

-

Add 500 µL of solvent (1:10 ratio).

-

Vortex for 10 seconds.

-

Centrifuge at 2000 x g for 1 minute.

-

Observation: A single phase indicates miscibility. Phase separation or oil droplets at the bottom indicate immiscibility.

Visualization: Stock Preparation Workflow

The following diagram illustrates the critical decision pathways for handling this liquid isotope standard to ensure concentration accuracy and safety.

Figure 1: Decision logic for preparing quantitative standards of liquid deuterated anilines.

Safety & Handling (E-E-A-T Critical)

Anilines are notorious for methemoglobinemia induction and cumulative toxicity.

-

Engineering Controls: Always handle within a certified Chemical Fume Hood.

-

PPE: Double nitrile gloves are required. Anilines permeate latex rapidly.

-

Storage: Store at +4°C in the dark. Aromatic amines oxidize (darken) upon light/air exposure. If the liquid appears black/opaque, purity should be verified by NMR before use.

-

Decontamination: Spills should be treated with dilute acetic acid followed by absorption with vermiculite.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]

-

Resolve Mass Laboratories. 3-Chloroaniline-2,4,6-d3 Technical Data Sheet. Retrieved from [Link]

Sources

Literature review on deuterated aniline derivatives synthesis

An In-Depth Technical Guide to the Synthesis of Deuterated Aniline Derivatives

Abstract

The strategic incorporation of deuterium into molecular scaffolds represents a cornerstone of modern medicinal chemistry, mechanistic elucidation, and analytical science. Deuterated aniline derivatives are particularly valuable as intermediates in the synthesis of pharmaceuticals with enhanced metabolic stability, as internal standards for quantitative mass spectrometry, and as probes in kinetic isotope effect studies.[1][2][3] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing deuterated anilines, intended for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings and practical considerations of direct hydrogen-deuterium (H/D) exchange reactions, the reductive deuteration of nitroaromatic precursors, and other specialized synthetic transformations. Each section is grounded in authoritative literature, presenting not just protocols, but the causal logic behind experimental design.

The Rationale for Deuteration: Beyond the Isotope

The substitution of a protium (¹H) atom with a deuterium (²H) atom, while seemingly a minor structural perturbation, has profound effects rooted in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it approximately 1.4 kcal/mol stronger.[4] Consequently, C-D bonds are cleaved more slowly in reactions where this bond-breaking is the rate-determining step. In drug development, this can significantly retard metabolic pathways mediated by enzymes like cytochrome P450, leading to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and potentially lower, less frequent dosing regimens.[5][6] This "deuterium switch" strategy has led to FDA-approved drugs like deutetrabenazine and the de novo deuterated drug deucravacitinib.[5][6]

Direct Hydrogen-Deuterium (H/D) Exchange: Labeling the Aromatic Core

Direct H/D exchange is an atom-economical method for introducing deuterium into the aniline scaffold without requiring pre-functionalized starting materials.[2] The strategy's success hinges on activating the otherwise inert aromatic C-H bonds. This can be broadly achieved through acid- or metal-catalysis.

Acid-Catalyzed H/D Exchange

The foundational mechanism for acid-catalyzed H/D exchange is electrophilic aromatic substitution (EAS), where a deuteron (D⁺) acts as the electrophile.[7][8] The amino group of aniline is a potent activating, ortho/para-directing group. However, in the presence of strong acids, the amine is protonated to form the anilinium ion, which is strongly deactivating. The exchange, therefore, occurs on the small equilibrium concentration of the free aniline base.[7] This explains the observation that less basic anilines can sometimes undergo exchange more efficiently than their more basic counterparts.[7]

Commonly used systems employ deuterated mineral acids like DCl or D₂SO₄ in D₂O, but these harsh conditions can lead to side reactions and substrate degradation.[7] A more versatile approach utilizes deuterated trifluoroacetic acid (CF₃COOD), which serves as both the deuterium source and the reaction solvent.[7]

-

Preparation: Place the aniline substrate (0.2 mmol) in a 2-dram vial equipped with a magnetic stir bar.

-

Reagent Addition: Add CF₃COOD (1.0 mL, 12.98 mmol) to the vial.

-

Reaction: Seal the vial and heat the mixture to 110°C for 16 hours with stirring.

-

Workup: Evaporate the solvent in vacuo. Stir the residue in 2 M KOH solution (0.5 mL) for 0.1–4.0 hours to neutralize residual acid and exchange any N-D bonds back to N-H.

-

Extraction & Purification: Extract the deuterated aniline using an appropriate organic solvent (e.g., CH₂Cl₂, Et₂O, or EtOAc). Purify the product using flash column chromatography on silica gel.

-

Analysis: Determine deuterium incorporation levels using ¹H and ²H NMR spectroscopy.[7]

Transition Metal-Catalyzed H/D Exchange

Transition metal catalysis offers a milder and often more selective alternative to strong acid catalysis. The mechanism typically involves the coordination of the aniline's amino group to the metal center, which then directs C-H activation and subsequent deuteration at the ortho positions.[1] This method provides access to regioselectively labeled compounds that are difficult to obtain otherwise. Catalysts based on iridium, manganese, ruthenium, and iron have proven effective.[1][9][10]

Iridium complexes, in particular, have been successfully used for the selective ortho-deuteration of anilines using deuterium gas or, more economically, heavy water (D₂O) as the deuterium source.[1] Recent advances include the use of air-stable iridium nanoparticles, which can act as robust heterogeneous catalysts.[1][9]

Caption: Workflow for Iridium-catalyzed ortho-deuteration of anilines.

| Method | Catalyst/Reagent | Deuterium Source | Typical Temp. | Selectivity | Reference |

| Acid-Catalyzed | CF₃COOD | CF₃COOD | 110°C | Ortho, Para | [7] |

| Acid-Catalyzed | Conc. HCl | D₂O | 100-150°C | Ortho, Para | [11] |

| Metal-Catalyzed | Iridium Nanoparticles | D₂O / H₂ | 55-80°C | Ortho | [1] |

| Metal-Catalyzed | Mn@Starch-1000 | D₂O / H₂ | 120-140°C | Ortho, Para | [9] |

| Metal-Free I/D Exchange | SOCl₂ (in situ DCl) | D₂O | 120°C (Microwave) | Position of Iodine |

Table 1: Comparison of selected direct H/D exchange methods for anilines.

Reductive Deuteration of Nitroaromatics

The reduction of nitroarenes is a fundamental route to anilines.[12][13] This pathway can be adapted for deuteration by performing the reduction using a deuterium source. This method is particularly useful for producing fully ring-deuterated anilines (e.g., Aniline-d₅) by starting with the corresponding perdeuterated nitrobenzene, or for introducing deuterium during the reduction itself.[14]

The reaction typically proceeds through nitrosobenzene and phenylhydroxylamine intermediates before yielding the final aniline product.[13][15][16] A variety of catalytic systems, including those based on copper, nickel, platinum, and palladium, can be employed.[13][17][18]

The deuterium can be introduced in two primary ways:

-

Using Deuterium Gas (D₂): Catalytic hydrogenation with D₂ gas is a direct and clean method.[17]

-

Transfer Hydrogenation: Using a deuterium donor molecule in the presence of a catalyst.

-

Using Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBH₄) can be used, often with a transition metal catalyst to facilitate the reduction of the nitro group.[19]

-

Setup: To a high-pressure reactor, add the nitroaromatic starting material, a suitable solvent (e.g., ethanol, ethyl acetate), and the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel).

-

Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.

-

Deuteration: Pressurize the reactor with deuterium gas (D₂) to the desired pressure (e.g., 1-10 bar).

-

Reaction: Heat the mixture to the target temperature (e.g., 25-80°C) and stir vigorously until D₂ uptake ceases or reaction monitoring (TLC, GC/MS) indicates complete conversion.

-

Workup: Carefully vent the excess D₂ gas and purge the reactor with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude deuterated aniline, which can be further purified if necessary.

Caption: General workflow for synthesis via reductive deuteration.

Specialized Synthetic Methods for Specific Labeling

While H/D exchange and reductive methods are powerful, some applications require the precise placement of deuterium at a single, specific position that may not be accessible through other means.

Deamination of Anilines

This strategy allows for the replacement of an existing amino group with a deuterium atom. The process involves the diazotization of an aniline to form an aryldiazonium salt, which is subsequently reduced using a deuterated reagent.[20][21] This method is exceptionally useful for introducing deuterium at a specific site that would otherwise be non-reactive towards H/D exchange. For instance, to synthesize benzene-d₁, one would start with aniline, convert it to the diazonium salt, and reduce it with a deuterium source like deuterohypophosphorous acid (D₃PO₂) or in a solvent like deuterated chloroform (CDCl₃).[20][22]

Caption: Pathway for site-specific deuteration via deamination.

Iodine-Deuterium (I/D) Exchange

For iodo-substituted anilines, a direct exchange of iodine for deuterium can be achieved. This reaction is often promoted by microwave irradiation, which can significantly reduce reaction times compared to conventional heating. A proposed mechanism involves the in-situ generation of DCl from thionyl chloride and D₂O, which then facilitates the exchange. This method provides a regioselective route to deuterated anilines starting from readily available iodoaniline precursors.

Conclusion and Future Outlook

The synthesis of deuterated aniline derivatives is a dynamic field with a diverse toolkit of methodologies. The choice of synthetic strategy is dictated by the desired labeling pattern, the substrate's functional group tolerance, and economic considerations. Direct H/D exchange, particularly with modern transition metal catalysts, offers an efficient route for ortho- and/or para-labeling using inexpensive D₂O.[1][9] Reductive methods provide access to a broad range of deuterated anilines from nitro precursors.[12] For ultimate positional control, specialized techniques like deamination offer unparalleled precision for incorporating single deuterium atoms.[20] As the demand for isotopically labeled compounds in pharmaceutical development and beyond continues to grow, the development of even more selective, efficient, and sustainable methods for their synthesis will remain a key objective for the scientific community.

References

-

Gao WQ, Qiao YB, and Qin YQ. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Research & Reviews: Journal of Chemistry. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Li, W., et al. (2022). Manganese‐Catalysed Deuterium Labelling of Anilines and Electron‐Rich (Hetero)Arenes. Angewandte Chemie International Edition. [Link]

-

Scattolin, T., & Nolan, S. P. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters. [Link]

-

Bourriquen, F., et al. (2022). Selected approaches for the deuteration of aniline substrates. ResearchGate. [Link]

-

Ahmed, A., Islam, S., & Kim, S. (2021). Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol. Mass Spectrometry Letters. [Link]

-

Hlavac, J., et al. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. ACS Figshare. [Link]

-

Request PDF. (2025). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. ResearchGate. [Link]

-

Li, W., et al. (2022). Mechanistic studies and proposed mechanism a, Aniline in D2O and... ResearchGate. [Link]

-

Li, W., et al. (2022). Synthetic applications and large-scale synthesis a, Preparation of... ResearchGate. [Link]

-

Ahmed, A., Islam, S., & Kim, S. (2021). Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol | Request PDF. ResearchGate. [Link]

-

Wang, H., et al. (2023). Catalysts development for deuteration and reductive amination... ResearchGate. [Link]

-

Sasaki, Y., & Sugiura, M. (1966). Studies on the Proton Magnetic Resonance Spectra in Aromatic Systems. XIX. Hydrogen-Deuterium Exchange Reaction Mechanism of Deutero-aniline. J-Stage. [Link]

-

Scott, P. J. H., et al. (2018). Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. ACS Central Science. [Link]

-

Lazaro, F. (2020). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]

-

LibreTexts Chemistry. (2022). 7.2: Mechanism of Electrophilic Aromatic Substitution. [Link]

-

Deuteration experiments a Aniline is deuterated under standard... ResearchGate. [Link]

-

Kalin, T., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Li, W., et al. (2022). Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules. ResearchGate. [Link]

-

Maimer, L. (1951). SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Journal of Chemistry. [Link]

-

Martins, A., & Lautens, M. (2008). A simple, cost-effective method for the regioselective deuteration of anilines. Organic Letters. [Link]

-

Sharma, R., et al. (2022). C-H deuteration of organic compounds and potential drug candidates. ResearchGate. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

-

Garnett, J. L., & O'Keefe, J. H. (1965). Nickel-catalysed hydrogen exchange of aniline, phenol, and their alkylated derivatives with deuterium oxide. Australian Journal of Chemistry. [Link]

-

Pu, X., et al. (2017). B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds. Organic Letters. [Link]

-

Wang, M., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]

-

Wang, Z., et al. (2025). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Concert Pharmaceuticals. [Link]

-

Sharma, P., et al. (2025). Excited‐State Basicity Diverts the Site‐Selectivity of Aromatic Deuteration: Application to the Late‐Stage Labeling of Pharmaceuticals. Angewandte Chemie International Edition. [Link]

-

Al-Hamzi, A. M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen. [Link]

-

Corrias, M., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

-

The Organic Chemistry Tutor. (2020). synthesis of anilines. YouTube. [Link]

-

Wheeler Scientific. (2024). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

-

da Silva, J. C. M., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. Applied Catalysis B: Environmental. [Link]

-

Liu, Z.-P., & Lin, W. F. (2017). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Excited‐State Basicity Diverts the Site‐Selectivity of Aromatic Deuteration: Application to the Late‐Stage Labeling of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. pure.rug.nl [pure.rug.nl]

- 14. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acs.figshare.com [acs.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. cdnsciencepub.com [cdnsciencepub.com]

Application Note: A Guide to the Synthesis, Purification, and Certification of Deuterated Internal Standards for Environmental Trace Analysis

The Imperative for Isotopic Standards in Environmental Science

In the field of environmental analysis, the accurate quantification of trace-level contaminants—such as polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pesticides—is paramount for assessing environmental impact and ensuring regulatory compliance. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer exceptional sensitivity and selectivity. However, their precision can be compromised by several factors, including sample loss during extraction, matrix-induced signal suppression or enhancement, and instrumental drift.[1][2][3]

Deuterated internal standards are the definitive solution to these challenges.[4] A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by their heavy, stable isotope, deuterium (²H or D).[4] Because they are chemically almost identical to their native counterparts, deuterated standards co-elute during chromatography and exhibit similar behavior throughout sample preparation and ionization.[5] However, their increased mass allows them to be distinguished by the mass spectrometer. By adding a known quantity of a deuterated standard to a sample at the very beginning of the workflow, it acts as a perfect proxy, correcting for procedural losses and analytical variability.[4][6] The final concentration is calculated based on the stable ratio of the native analyte to its deuterated analogue, a principle known as isotope dilution mass spectrometry (IDMS), which forms the bedrock of modern quantitative analysis.[4]

This application note provides a comprehensive guide to the synthesis, purification, and analytical certification of a high-purity deuterated standard, using phenanthrene-d₁₀ as a representative example of an environmentally relevant pollutant.

Foundational Principles of Deuterium Labeling

The introduction of deuterium into an organic molecule can be achieved through several strategic methodologies. The choice of method depends on the target molecule's structure, the desired labeling pattern, and the availability of precursors.

-

Hydrogen Isotope Exchange (HIE): This is often the most direct method, involving the exchange of hydrogen atoms on the target molecule with deuterium from a deuterium-rich source like deuterium oxide (D₂O) or deuterium gas (D₂).[][8] The reaction is typically facilitated by a metal catalyst (e.g., Platinum, Palladium) or under acidic/basic conditions. HIE is particularly effective for aromatic compounds where C-H bonds are activated.

-

Reductive Deuteration: This method involves the reduction of a functional group using a deuterated reagent. For example, a double bond can be saturated using D₂ gas and a catalyst, or a carbonyl can be reduced with a reagent like sodium borodeuteride (NaBD₄).[9]

-

Synthesis from Deuterated Precursors: A "bottom-up" approach where the target molecule is constructed from smaller, commercially available building blocks that are already deuterated. This method offers precise control over the location of the deuterium labels. For complex molecules like PCBs, this often involves cross-coupling reactions, such as the Suzuki coupling, using deuterated boronic acids or aryl halides.[10][11][12]

-

Photochemical Deuteration: An emerging green chemistry approach that uses light to promote deuterium incorporation, often under milder conditions than traditional methods.[13]

Workflow for Preparation and Certification of a Deuterated Standard

The creation of a certified analytical standard is a multistep process that demands meticulous execution and rigorous validation at each stage. The workflow ensures that the final product meets the high purity requirements for trace analysis.

Caption: High-level workflow for deuterated standard preparation.

Experimental Protocols

Part A: Synthesis of Phenanthrene-d₁₀ via Catalytic Hydrogen Isotope Exchange

Rationale: Phenanthrene is a common PAH pollutant. Its stable aromatic structure makes it an excellent candidate for catalytic H/D exchange, which can achieve high levels of deuteration in a single step using a commercially available starting material and deuterium source.

Materials and Reagents:

-

Phenanthrene (C₁₄H₁₀), 99% purity

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Deuterated acetic acid (CD₃COOD), 99.5 atom % D

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask dried in an oven, add phenanthrene (5.0 g) and platinum(IV) oxide (250 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes to remove air and moisture.

-

Reagent Addition: Using a syringe, add deuterated acetic acid (20 mL) and deuterium oxide (5 mL) to the flask.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 120-130°C) with vigorous stirring. Maintain the reflux for 72 hours under the inert atmosphere. Causality Note: The extended reflux time and acidic catalyst are necessary to drive the thermodynamically challenging C-H to C-D exchange to completion across all 10 positions.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to 100 mL of a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenanthrene-d₁₀.

Part B: Purification by Column Chromatography and HPLC

Rationale: The crude product will contain the catalyst, residual starting material, and partially deuterated intermediates. A multi-step purification is essential to achieve the chemical purity (>99%) required for an analytical standard.[14]

Protocol 1: Flash Column Chromatography (Bulk Purification)

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a hexane/dichloromethane gradient, starting with 100% hexane. The phenanthrene-d₁₀ will elute as the solvent polarity is increased.

-

Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) (Final Polishing)

-

System Preparation: Use a semi-preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: Prepare an isocratic mobile phase of 85:15 acetonitrile:water.

-

Sample Preparation: Dissolve the product from the column chromatography in the mobile phase.

-

Injection and Fractionation: Inject the sample and monitor the elution at 254 nm. Collect the main peak corresponding to phenanthrene-d₁₀.[15]

-

Final Isolation: Pool the collected fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final, highly pure product.

Analytical Characterization and Quality Control

Rationale: Certification of a deuterated standard requires irrefutable proof of its chemical structure, chemical purity, and isotopic enrichment.[16] This is achieved by combining data from multiple orthogonal analytical techniques.[17]

Caption: Workflow for the analytical certification of the standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique to determine the degree of deuteration. The spectrum of a fully deuterated phenanthrene-d₁₀ should show the absence or significant reduction of signals in the aromatic region compared to the spectrum of an unlabeled phenanthrene standard. The isotopic enrichment is calculated by comparing the residual proton signals to a known internal standard.[17]

-

²H NMR: This technique directly detects the deuterium nuclei, confirming their presence in the aromatic positions of the molecule.[17]

-

-

Mass Spectrometry (MS):

-

GC-MS: This confirms both chemical purity and mass shift. The chromatogram should show a single, sharp peak, indicating high chemical purity. The mass spectrum for this peak should show a molecular ion (M⁺) at m/z 188, which is 10 mass units higher than unlabeled phenanthrene (m/z 178).[16]

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition, further validating the identity of the synthesized standard.

-

Data Presentation: Quality Control Specifications

| Parameter | Method | Acceptance Criteria | Rationale |

| Chemical Purity | GC-MS / HPLC | > 99.0% | Ensures no interfering peaks from impurities during analysis. |

| Isotopic Enrichment | ¹H NMR | > 98.0 atom % D | Guarantees a distinct mass difference and minimizes isotopic crosstalk with the native analyte.[14] |

| Mass Verification | GC-MS / HRMS | Correct molecular ion (m/z 188) and accurate mass | Confirms the successful incorporation of 10 deuterium atoms and validates the molecular identity. |

| Identity Confirmation | ¹H NMR, ²H NMR | Spectra consistent with phenanthrene-d₁₀ structure | Provides unambiguous structural proof of the synthesized compound. |

Protocol for Use in Environmental Sample Analysis

Rationale: The primary function of the deuterated standard is to correct for analyte loss and matrix effects. To do this effectively, it must be introduced into the sample at the earliest possible stage.[4]

Step-by-Step Protocol (General):

-

Sample Collection: Collect a known volume or mass of the environmental sample (e.g., 1 L of water, 10 g of soil).

-

Spiking: Add a precise and known amount of the certified phenanthrene-d₁₀ standard solution directly to the sample matrix before any extraction or cleanup steps. Trustworthiness Note: This step is critical. Adding the standard later would negate its ability to correct for losses during the extraction phase.[6]

-

Extraction: Perform the sample extraction using an appropriate method (e.g., Solid Phase Extraction for water, Soxhlet extraction for soil). The deuterated standard will be extracted alongside the native analyte.

-

Concentration & Analysis: Concentrate the extract and analyze it by GC-MS or LC-MS. The instrument will separate and detect both the native phenanthrene and the phenanthrene-d₁₀.

-

Quantification: Construct a calibration curve using known concentrations of the native analyte spiked with a constant concentration of the deuterated internal standard. The concentration of phenanthrene in the environmental sample is then calculated from the ratio of the native analyte's peak area to the deuterated standard's peak area, plotted against this calibration curve.

References

-

Royal Society of Chemistry. Photochemical methods for deuterium labelling of organic molecules. Green Chemistry. [Link]

-

ASTM International. Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. [Link]

-

Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (November 05 2025). [Link]

-

ResearchGate. Methods for introduction of deuterium into organic molecules and drug... [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (October 30 2025). [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (November 08 2025). [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (October 30 2025). [Link]

-

PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (November 08 2012). [Link]

-

wisdomlib. Deuterated Internal Standard: Significance and symbolism. (August 18 2025). [Link]

-

YouTube. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (November 04 2025). [Link]

-

PubMed Central. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. [Link]

-

SciSpace. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the envir. (November 08 2012). [Link]

-

University of Stavanger. Synthesis of PAHs (Polycyclic Aromatic Hydrocarbons). (December 10 2020). [Link]

-

PubMed. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (October 15 2001). [Link]

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (February 18 2022). [Link]

-

PubMed. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (August 15 2004). [Link]

-

ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (August 10 2025). [Link]

Sources

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. m.youtube.com [m.youtube.com]

Application Note: Metabolic Stability Profiling using 3-Chloro-2,4,6-trideuteroaniline

Executive Summary